Cas no 710322-71-7 (5-(2-Methoxyethoxy)pyrazin-2-amine)

5-(2-Methoxyethoxy)pyrazin-2-amine is a pyrazine derivative featuring a methoxyethoxy substituent at the 5-position and an amino group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in heterocyclic synthesis. The methoxyethoxy side chain enhances solubility in polar solvents, facilitating downstream reactions, while the amino group provides a reactive site for further functionalization. Its stable structure under mild conditions makes it suitable for use in multi-step synthetic routes. The compound’s balanced reactivity and solubility profile contribute to its utility in developing biologically active molecules, particularly in medicinal chemistry applications.
5-(2-Methoxyethoxy)pyrazin-2-amine structure
710322-71-7 structure
Product Name:5-(2-Methoxyethoxy)pyrazin-2-amine
CAS No:710322-71-7
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD13193283
CID:838806
PubChem ID:56763833
Update Time:2025-05-20

5-(2-Methoxyethoxy)pyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Methoxyethoxy)pyrazin-2-amine
    • AG-L-24170
    • AK-30604
    • ANW-51022
    • CTK5D3372
    • MolPort-019-918-594
    • RP23155
    • SureCN2645688
    • AX8208774
    • AB0026366
    • W8012
    • ST24029266
    • CS-0019290
    • SCHEMBL2645688
    • A866508
    • DTXSID00718274
    • AKOS015852536
    • J-516122
    • MFCD13193283
    • GS-4301
    • 710322-71-7
    • DB-107049
    • MDL: MFCD13193283
    • Inchi: 1S/C7H11N3O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3,(H2,8,9)
    • InChI Key: HSTCWHJDAUIMAJ-UHFFFAOYSA-N
    • SMILES: O(C1C=NC(=CN=1)N)CCOC

Computed Properties

  • Exact Mass: 169.08500
  • Monoisotopic Mass: 169.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 70.3

Experimental Properties

  • Boiling Point: 317.1±42.0°C at 760 mmHg
  • PSA: 70.26000
  • LogP: 0.66520

5-(2-Methoxyethoxy)pyrazin-2-amine Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature

5-(2-Methoxyethoxy)pyrazin-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(2-Methoxyethoxy)pyrazin-2-amine Pricemore >>

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5-(2-Methoxyethoxy)pyrazin-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:710322-71-7)5-(2-Methoxyethoxy)pyrazin-2-amine
Order Number:A866508
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:59
Price ($):337.0/1196.0
Email:sales@amadischem.com

5-(2-Methoxyethoxy)pyrazin-2-amine Related Literature

Additional information on 5-(2-Methoxyethoxy)pyrazin-2-amine

Introduction to 5-(2-Methoxyethoxy)pyrazin-2-amine (CAS No. 710322-71-7)

5-(2-Methoxyethoxy)pyrazin-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 710322-71-7, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of both pyrazine and methoxyethoxy functional groups makes it a versatile intermediate for synthesizing more complex molecules, particularly in the realm of bioactive agents.

The molecular structure of 5-(2-Methoxyethoxy)pyrazin-2-amine consists of a pyrazine core substituted with a 2-methoxyethoxy side chain. This arrangement imparts specific electronic and steric properties that are highly valuable for medicinal chemistry applications. The pyrazine ring is known for its aromatic stability and ability to participate in hydrogen bonding, making it a common motif in biologically active compounds. The methoxyethoxy group, on the other hand, introduces polarity and solubility characteristics that can enhance the compound's bioavailability and interaction with biological targets.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like 5-(2-Methoxyethoxy)pyrazin-2-amine. Studies have demonstrated that pyrazine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 5-(2-Methoxyethoxy)pyrazin-2-amine may contribute to its potential as a lead compound or intermediate in the synthesis of novel therapeutic agents.

In the context of modern pharmaceutical research, the synthesis and characterization of 5-(2-Methoxyethoxy)pyrazin-2-amine have been optimized for efficiency and scalability. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve high yields and purity. These techniques are crucial for ensuring that the compound meets the stringent requirements for further development in preclinical and clinical studies.

The pharmacological profile of 5-(2-Methoxyethoxy)pyrazin-2-amine is an area of active investigation. Preclinical studies have begun to explore its interactions with various biological targets, including enzymes and receptors implicated in human diseases. The methoxyethoxy group's ability to modulate binding affinity and selectivity makes it an attractive feature for designing drugs with improved therapeutic profiles. Additionally, computational modeling and molecular dynamics simulations have been utilized to predict how 5-(2-Methoxyethoxy)pyrazin-2-amine might interact with biological systems, providing valuable insights into its potential mechanisms of action.

One particularly intriguing aspect of 5-(2-Methoxyethoxy)pyrazin-2-amine is its potential role in developing treatments for neurological disorders. Pyrazine derivatives have shown promise in modulating neurotransmitter systems, suggesting that this compound could be a precursor for drugs targeting conditions such as Alzheimer's disease or Parkinson's disease. Further research is needed to fully elucidate these potential applications, but preliminary findings are encouraging.

The chemical stability and degradation pathways of 5-(2-Methoxyethoxy)pyrazin-2-amine are also critical considerations in pharmaceutical development. Understanding how the compound behaves under various conditions ensures that it can be formulated into stable drug products with consistent efficacy. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing its physical and chemical properties.

Environmental impact assessments are another important consideration when evaluating compounds like 5-(2-Methoxyethoxy)pyrazin-2-amine. Researchers are increasingly focused on developing methodologies that minimize waste and reduce environmental footprint during synthesis. Green chemistry principles are being integrated into the production process to ensure sustainability throughout the drug development lifecycle.

The commercial viability of 5-(2-Methoxyethoxy)pyrazin-2-amine as an intermediate or lead compound depends on several factors, including production costs, regulatory approvals, and market demand. As pharmaceutical companies continue to invest in innovative drug discovery platforms, compounds with well-documented properties like 5-(2-Methoxyethoxy)pyrazin-2-amine are likely to remain in high demand.

In conclusion,5-(2-Meth oxy eth oxy ) py razin - 2 - am ine (CAS No. 710322 - 71 - 7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable asset for developing novel therapeutics. As research progresses, additional applications and benefits of this compound are expected to emerge, further solidifying its importance in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:710322-71-7)5-(2-Methoxyethoxy)pyrazin-2-amine
A866508
Purity:99%/99%
Quantity:1g/5g
Price ($):337.0/1196.0
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